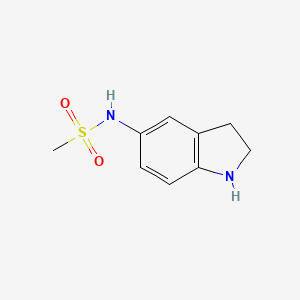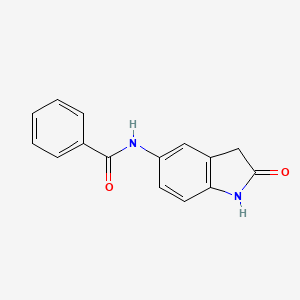![molecular formula C16H14N4S B8743171 2,2'-[Thiobis(methylene)]bis-1H-benzimidazole CAS No. 33007-61-3](/img/structure/B8743171.png)
2,2'-[Thiobis(methylene)]bis-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Thiobis(methylene))bis-1H-benzimidazole is a heterocyclic compound with the molecular formula C₁₆H₁₄N₄S. It is composed of two benzimidazole units connected by a thiobis(methylene) linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Thiobis(methylene))bis-1H-benzimidazole typically involves the reaction of 2,2’-thiobis(ethylamine) with o-phenylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) and a base like potassium hydroxide (KOH) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2,2’-(Thiobis(methylene))bis-1H-benzimidazole .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Thiobis(methylene))bis-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzimidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2,2’-(Thiobis(methylene))bis-1H-benzimidazole can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various alkyl or aryl groups into the benzimidazole rings .
Scientific Research Applications
2,2’-(Thiobis(methylene))bis-1H-benzimidazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,2’-(Thiobis(methylene))bis-1H-benzimidazole involves its interaction with molecular targets and pathways in biological systems. The compound can bind to metal ions, forming stable complexes that exhibit biological activities. These complexes can interfere with cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal complexes formed .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[1,4-Phenylene-bis(methylene)]bis-1H-benzimidazole
- 2,2’-[(4-Nitrophenyl)methylene]bis-1H-pyrrole
- 2,2’-[(4-Chlorophenyl)methylene]bis-1H-pyrrole
- 2,2’-(1,3-Phenylene)bis-1H-benzimidazole-5-carboxylic acid
- 2,2’-(2-Butyne-1,4-diylbisthio)bis-1H-benzimidazole
Uniqueness
2,2’-(Thiobis(methylene))bis-1H-benzimidazole is unique due to its thiobis(methylene) linker, which imparts distinct chemical and biological properties. This linker allows for the formation of stable metal complexes and enhances the compound’s reactivity in various chemical reactions. Additionally, the presence of two benzimidazole units provides multiple sites for functionalization, making it a versatile compound for various applications .
Properties
CAS No. |
33007-61-3 |
|---|---|
Molecular Formula |
C16H14N4S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C16H14N4S/c1-2-6-12-11(5-1)17-15(18-12)9-21-10-16-19-13-7-3-4-8-14(13)20-16/h1-8H,9-10H2,(H,17,18)(H,19,20) |
InChI Key |
PLROPLMRAPJFHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Piperidin-4-yl)amino]benzonitrile](/img/structure/B8743118.png)



![2-iso-Propylamino-4-[4-fluoro-phenylethynyl]pyrimidine](/img/structure/B8743140.png)
![6-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B8743154.png)



![[1-(4-Aminobenzenesulfonyl)piperidin-4-yl]carbamic acid tert-butyl ester](/img/structure/B8743184.png)


